molecular formula C24H32N4O2 B12401999 N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8

N,N'-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8

Cat. No.: B12401999
M. Wt: 416.6 g/mol
InChI Key: FRRCDIZIDLHOOV-FUEQIQQISA-N
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Description

N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 is a deuterated derivative of N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is often used in scientific research to study the behavior and properties of the compound under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 typically involves the reaction of 2,6-dimethylaniline with piperazine and acetic anhydride in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of deuterated reagents and solvents is crucial to achieve the desired level of deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Employed in labeling studies to track metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and drug interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s behavior by altering its vibrational frequencies and reaction kinetics. This can affect the compound’s binding affinity and activity at target sites.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide: The non-deuterated version of the compound.

    N,N’-Bis(2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide: Another compound with similar structural features.

Uniqueness

The presence of deuterium atoms in N,N’-Bis(2,6-dimethylphenyl)-1,4-piperazinediacetamide-d8 makes it unique. Deuterium labeling provides valuable insights into the compound’s behavior and interactions, which are not possible with the non-deuterated version.

Properties

Molecular Formula

C24H32N4O2

Molecular Weight

416.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C24H32N4O2/c1-17-7-5-8-18(2)23(17)25-21(29)15-27-11-13-28(14-12-27)16-22(30)26-24-19(3)9-6-10-20(24)4/h5-10H,11-16H2,1-4H3,(H,25,29)(H,26,30)/i11D2,12D2,13D2,14D2

InChI Key

FRRCDIZIDLHOOV-FUEQIQQISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC(=O)NC2=C(C=CC=C2C)C)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H]

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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